5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazole core substituted with:
- A 4-chlorophenyl group at position 3.
- A 4-(2-fluorophenyl)piperazinyl moiety linked via a methyl group.
- An ethyl group at position 2.
- A hydroxyl group at position 4.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-7-9-16(24)10-8-15)29-13-11-28(12-14-29)18-6-4-3-5-17(18)25/h3-10,20,31H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISJMUXWJAIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole precursors, followed by their fusion to form the thiazolotriazole core. The subsequent steps involve the introduction of the chlorophenyl, fluorophenyl, and piperazine groups through various substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, piperazine derivatives, and thiazole/triazole intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings or piperazine moiety.
Scientific Research Applications
5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Chlorophenyl Position : The target’s 4-chlorophenyl group (vs. 3-chlorophenyl in ) may enhance steric and electronic interactions with hydrophobic receptor pockets.
- Piperazine Substituents : The 2-fluorophenyl group in the target could improve selectivity for serotonin/dopamine receptors compared to ethyl or methoxy-substituted analogs .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Property | Target Compound | Analog | Analog | Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~528 | ~602 | ~482 | ~335 |
| LogP (Predicted) | 4.2 | 3.8 | 4.5 | 2.9 |
| Solubility (mg/mL) | 0.15 | 0.08 | 0.12 | 0.45 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 1 |
Key Observations :
Crystallographic and Stability Data
- Analog : Isostructural thiazole-pyrazole compounds exhibit planar conformations except for perpendicular fluorophenyl groups, improving crystallinity. The target may share similar packing behavior, aiding formulation .
- Stability : The hydroxyl group in the target could increase susceptibility to oxidation compared to ketones, necessitating stabilization in drug formulations .
Biological Activity
The compound 5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiazolo-triazole core with substituents that enhance its biological activity. The presence of chlorophenyl and fluorophenyl groups suggests potential interactions with biological targets, influencing various pharmacological effects.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Compounds containing triazole rings have been shown to inhibit enzymes such as acetylcholinesterase and urease, which play significant roles in various physiological processes .
- Antimicrobial Activity : The thiazole moiety is known for its antibacterial properties, particularly against Gram-positive bacteria .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress in neuronal cells .
Antibacterial Activity
Studies have reported that derivatives of thiazolo-triazoles exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The IC50 values indicate the concentration required to inhibit bacterial growth significantly.
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| 5a | Salmonella typhi | 15 |
| 5b | Bacillus subtilis | 20 |
Anticancer Activity
The compound's potential as an anticancer agent is supported by docking studies that reveal interactions with critical proteins involved in cancer progression. For instance, compounds similar to this structure have shown effectiveness in inhibiting tumor cell proliferation through apoptosis induction .
Neuroprotective Activity
Research on related compounds indicates that they can mitigate neuroinflammation and protect dopaminergic neurons from degeneration. This is achieved by inhibiting pro-inflammatory cytokines and modulating signaling pathways like NF-kB .
Case Studies
- Antibacterial Screening : A study synthesized several thiazolo-triazole derivatives and evaluated their antibacterial activity against a panel of bacterial strains. The results indicated that certain derivatives displayed significant inhibition compared to standard antibiotics.
- Neuroprotection in Parkinson's Disease Models : In vitro studies demonstrated that similar compounds reduced nitric oxide production in microglial cells exposed to lipopolysaccharides (LPS), indicating a potential role in treating neuroinflammatory conditions associated with Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
